3-Methylchrysene

Catalog No.
S563840
CAS No.
3351-31-3
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylchrysene

CAS Number

3351-31-3

Product Name

3-Methylchrysene

IUPAC Name

3-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3

InChI Key

JLIHUJWAXSZIHS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43

Synonyms

3-Methylchrysene; NSC 135887;

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43

Environmental studies: 3-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) found in various environmental settings, including coal tar, cigarette smoke, and soil contaminated with fossil fuels []. Research focuses on identifying and quantifying PAHs, including 3-Methylchrysene, in environmental samples to assess potential contamination and its impact on ecosystems [].

Potential applications: Due to the limited research, exploring potential applications of 3-Methylchrysene is challenging. However, some studies suggest its potential use in:

  • Organic synthesis: The unique chemical structure of 3-Methylchrysene might be valuable for synthesizing other organic compounds with specific properties []. However, further research is needed to explore this possibility.
  • Material science: The aromatic structure of 3-Methylchrysene might hold potential for developing new materials with specific properties, such as conductivity or heat resistance. However, this area also requires further exploration and research [].

3-Methylchrysene has the chemical formula C₁₉H₁₄ and a molecular weight of approximately 242.31 g/mol . It is a derivative of chrysene, featuring a methyl group at the third position of the chrysene framework. This compound is primarily found in combustion products, such as those from vehicle exhaust and industrial emissions, and is known for its potential carcinogenic effects.

Currently, there is no scientific consensus on a specific mechanism of action for 3-Methylchrysene. However, due to its structural similarity to chrysene, it might share some properties. Chrysene is known to exhibit some genotoxicity (ability to damage DNA) and potential carcinogenicity (cancer-causing) in laboratory studies []. Further research is needed to determine if 3-Methylchrysene possesses similar properties.

Typical of polycyclic aromatic hydrocarbons. Notably, it participates in:

  • Electrophilic Aromatic Substitution: The methyl group can influence the reactivity of the aromatic system, making certain positions more susceptible to electrophilic attack.
  • Oxidation: This compound can be oxidized to form hydroxylated metabolites, which may exhibit different biological activities compared to the parent compound.
  • Photo

3-Methylchrysene has been studied for its biological effects, particularly its interaction with the aryl hydrocarbon receptor (AhR). Research indicates that it can activate AhR-mediated pathways, which are involved in various biological processes including cell proliferation and differentiation . Additionally, it has shown estrogenic activity in certain assays, suggesting potential endocrine-disrupting properties .

Synthesis of 3-methylchrysene can be achieved through several methods:

  • Mallory Reaction: A photochemical method that yields 3-methylchrysene with a reported efficiency of 69% after irradiation for 24 hours .
  • Dienone-Phenol Rearrangement: This method involves rearranging chrysene derivatives to produce 3-methylchrysene and related compounds .
  • Chemical Synthesis from Chrysene: Direct modifications of chrysene can also lead to the formation of 3-methylchrysene through various organic reactions.

3-Methylchrysene is primarily used in research settings to study the behavior and effects of polycyclic aromatic hydrocarbons. Its applications include:

  • Environmental Monitoring: As a marker for PAH pollution in air and soil samples.
  • Toxicological Studies: Investigating its carcinogenic potential and mechanisms of action in biological systems.
  • Material Science: Studying its properties for potential use in developing new materials or coatings.

Studies have shown that 3-methylchrysene interacts with various biological systems:

  • CYP Enzyme Induction: Co-exposure with other PAHs has demonstrated that 3-methylchrysene can induce cytochrome P450 enzymes, which are crucial for metabolizing xenobiotics .
  • Toxicity Assessments: Evaluations indicate that while it may not exhibit acute toxicity at low concentrations, its metabolites could pose risks to cellular health .

Several compounds share structural similarities with 3-methylchrysene. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
ChryseneBase structureParent compound; lacks methyl substitution
2-MethylchryseneSimilar backboneMethyl group at the second position
Benzo[a]pyrenePAHHighly carcinogenic; more extensively studied
PhenanthrenePAHThree fused rings; different arrangement

Uniqueness of 3-Methylchrysene:

  • The specific placement of the methyl group at the third position significantly alters its chemical reactivity and biological activity compared to other methylated chrysene derivatives.
  • Its unique interaction profile with the aryl hydrocarbon receptor distinguishes it from other similar compounds, impacting its toxicity and environmental behavior.

XLogP3

6.4

UNII

A1D0DVO36T

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H371 (24%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (76%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3351-31-3

Wikipedia

3-Methylchrysene

Dates

Modify: 2023-08-15

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